An In-depth Technical Guide to 1-Adamantyl Methacrylate: Structure, Properties, and Applications
An In-depth Technical Guide to 1-Adamantyl Methacrylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Adamantyl methacrylate (B99206) (AMA), a unique monomer prized for its bulky adamantyl group that imparts exceptional properties to its corresponding polymers. This document details its chemical structure, physicochemical properties, synthesis, polymerization methods, and key applications in advanced materials and drug delivery.
Chemical Structure and Properties
1-Adamantyl methacrylate is an organic compound with a distinctive structure featuring a methacrylate functional group attached to a rigid, three-dimensional adamantane (B196018) cage. This unique combination is responsible for the remarkable thermal and mechanical stability of its polymers.
Chemical Structure:
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The bulky adamantyl group sterically hinders polymer chain mobility, leading to materials with high glass transition temperatures and enhanced etch resistance, making them valuable in applications like microelectronics.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Adamantyl methacrylate is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16887-36-8 | [3] |
| Molecular Formula | C₁₄H₂₀O₂ | [3] |
| Molecular Weight | 220.31 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Boiling Point | 113 °C at 3 mmHg | [4] |
| Flash Point | 117 °C | [4] |
| Density | 1.05 g/cm³ | [4] |
| Solubility | Soluble in THF, chloroform, toluene, dioxane.[5][6] | |
| Insoluble in methanol, ethanol, hexanes.[5][6] |
Synthesis of 1-Adamantyl Methacrylate
The most common method for synthesizing 1-Adamantyl methacrylate is through the esterification of 1-adamantanol (B105290) with methacrylic acid or its derivatives.
Synthesis Workflow
The following diagram illustrates a typical synthesis workflow for 1-Adamantyl methacrylate.
Caption: General workflow for the synthesis of 1-Adamantyl methacrylate.
Detailed Experimental Protocol: Esterification of 1-Adamantanol
This protocol describes a common laboratory-scale synthesis of 1-Adamantyl methacrylate.
Materials:
-
1-Adamantanol (100 g, 0.657 mol)
-
Methacrylic acid (227 g, 2.64 mol)
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Methylcyclohexane (solvent)
-
20% Sodium hydroxide (B78521) solution
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add 1-adamantanol, methacrylic acid, hydroquinone, and methylcyclohexane.[7]
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to 100-115 °C with constant stirring, while continuously removing the water formed during the reaction via the Dean-Stark trap.[7]
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a 20% aqueous sodium hydroxide solution to remove unreacted methacrylic acid and the catalyst.[7]
-
Subsequently, wash the organic phase with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation (e.g., at 1 torr and 90 °C) to obtain pure 1-Adamantyl methacrylate as a colorless liquid or white solid.[7]
Polymerization of 1-Adamantyl Methacrylate
Poly(1-adamantyl methacrylate) (PAMA) is typically synthesized through free-radical polymerization, although controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can be employed to achieve well-defined polymer architectures.[6][8]
Free-Radical Polymerization Workflow
The following diagram illustrates a typical workflow for the free-radical polymerization of 1-Adamantyl methacrylate.
Caption: General workflow for the free-radical polymerization of 1-Adamantyl methacrylate.
Detailed Experimental Protocol: Free-Radical Polymerization
Materials:
-
1-Adamantyl methacrylate (AMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or Tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve the desired amount of AMA monomer and AIBN initiator in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar. A typical monomer to initiator molar ratio is 100:1 to 500:1.
-
Degas the solution by performing several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
After degassing, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) and stir the mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the purified poly(1-adamantyl methacrylate) in a vacuum oven at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization
The structure and properties of both the monomer and the resulting polymer can be confirmed using various analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃) of AMA: Characteristic peaks include those for the vinyl protons (around 5.5-6.1 ppm), the adamantyl protons (a broad multiplet around 1.6-2.2 ppm), and the methyl protons of the methacrylate group (around 1.9 ppm).[9]
-
¹³C NMR of AMA: Key signals correspond to the carbonyl carbon, the vinyl carbons, and the various carbons of the adamantyl cage.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR of AMA: Shows characteristic absorption bands for the C=O stretching of the ester group (around 1715 cm⁻¹), C=C stretching of the vinyl group (around 1635 cm⁻¹), and C-H stretching and bending vibrations of the adamantyl and methyl groups.
-
Thermal Properties of Poly(1-adamantyl methacrylate)
The incorporation of the bulky adamantyl group significantly enhances the thermal stability of the polymer.
| Property | Value Range | Technique | Reference(s) |
| Glass Transition Temp. (Tg) | 180 - 250 °C | DSC | [5][6] |
| Decomposition Temp. (Td) | > 300 °C | TGA | [10][11] |
The high glass transition temperature indicates that the material remains rigid and amorphous at elevated temperatures, which is a crucial property for applications in microelectronics.
Applications
The unique properties of 1-Adamantyl methacrylate and its polymers make them suitable for a range of high-performance applications.
Photoresists for Microelectronics
A primary application of PAMA is in the formulation of photoresists for photolithography, particularly for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography.[2][12] The adamantyl group provides high etch resistance and helps to control the dissolution of the polymer in developer solutions, enabling the fabrication of high-resolution patterns on semiconductor wafers.[2][13]
Drug Delivery Systems
The hydrophobic and biocompatible nature of the adamantane moiety has led to its exploration in drug delivery systems.[14][15][16] Adamantane-containing polymers can form nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents.[17] The adamantane unit can also act as a molecular anchor to attach drug molecules or targeting ligands to carrier systems like liposomes.[15]
The following diagram illustrates the logical relationship between the adamantane structure and its utility in drug delivery.
Caption: Structure-property-application relationship of adamantane in drug delivery.
Conclusion
1-Adamantyl methacrylate is a versatile and valuable monomer that provides a straightforward route to polymers with exceptional thermal stability, mechanical robustness, and etch resistance. These properties, derived from the unique adamantane cage structure, have established PAMA as a critical material in the advancement of microelectronics. Furthermore, the biocompatibility and hydrophobicity of the adamantyl group open up promising avenues for the development of innovative drug delivery systems. Continued research into the synthesis and application of adamantane-based polymers is expected to yield further advancements in materials science and nanomedicine.
References
- 1. nbinno.com [nbinno.com]
- 2. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups [mdpi.com]
- 3. 1-Adamantyl methacrylate | 16887-36-8 | Benchchem [benchchem.com]
- 4. 1-Adamantyl Methacrylate | 16887-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. polymersource.ca [polymersource.ca]
- 6. polymersource.ca [polymersource.ca]
- 7. 1-Adamantyl Methacrylate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dakenchem.com [dakenchem.com]
- 13. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 15. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. public.pensoft.net [public.pensoft.net]
- 17. mdpi.com [mdpi.com]
